Cyclic-hpmpc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

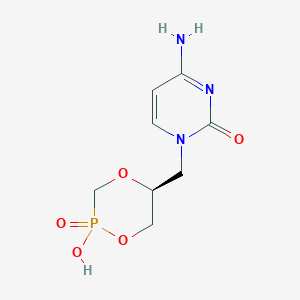

CHPMPC, also known as cyclic cidofovir, is a nucleoside analogue with significant antiviral properties. It is a derivative of cidofovir, a well-known antiviral medication. CHPMPC has shown promise in inhibiting the replication of various DNA viruses, including African swine fever virus and cytomegalovirus .

Preparation Methods

The synthesis of CHPMPC involves several steps, starting from protected uracil intermediates. The benzoyl group of the intermediate is removed by ammonolysis, followed by a two-step conversion of the uracil nucleobase to the corresponding cytosine . Industrial production methods for CHPMPC are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CHPMPC undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHPMPC has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogues. In biology and medicine, CHPMPC is being investigated for its antiviral properties, particularly against African swine fever virus and cytomegalovirus . It has shown potential in delaying the onset of clinical signs and reducing viral titres in treated animals . In the industry, CHPMPC could be used in the development of antiviral drugs and treatments.

Mechanism of Action

The mechanism of action of CHPMPC involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA chain, thereby inhibiting viral replication. The primary molecular target of CHPMPC is the viral DNA polymerase . This mechanism is similar to that of other nucleoside analogues, but CHPMPC’s cyclic structure provides additional stability and efficacy .

Comparison with Similar Compounds

CHPMPC is similar to other nucleoside analogues such as cidofovir, adefovir, and tenofovir. CHPMPC’s cyclic structure distinguishes it from these compounds, providing enhanced stability and efficacy . Cidofovir, for example, requires intravenous administration, whereas CHPMPC has shown potential for oral administration . Adefovir and tenofovir are primarily used for treating hepatitis B virus and human immunodeficiency virus, respectively, and do not exhibit significant activity against orthopoxviruses .

Biological Activity

Cyclic-hpmpc, a cyclic derivative of the acyclic nucleoside phosphonate (ANP) cidofovir, has garnered attention for its potential as an antiviral agent. This article examines the biological activity of this compound, focusing on its antiviral properties, pharmacokinetics, and metabolism. The findings are supported by various studies, including in vitro and in vivo experiments, emphasizing its therapeutic potential against viral infections.

This compound is characterized by its phosphonate structure, which mimics the phosphate group of nucleotides. This structural similarity allows it to inhibit viral enzymes that utilize phosphates as substrates. The compound has shown efficacy against a range of viruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and vaccinia virus.

Table 1: Comparison of Antiviral Activity

| Virus Type | IC50 (µM) | Reference |

|---|---|---|

| Vaccinia Virus | 0.3 | |

| Cowpox Virus | 1.0 | |

| Human Cytomegalovirus | 5.0 | |

| Herpes Simplex Virus Type 1 | 30 |

The IC50 values indicate the concentration required to inhibit viral replication by 50%, demonstrating that this compound is effective at low concentrations.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties compared to its parent compound cidofovir. Research indicates that this compound has significantly enhanced oral bioavailability due to its stability in gastrointestinal conditions and efficient conversion to active metabolites in vivo.

Stability Studies

In various studies, this compound was found to be stable in liver, plasma, and intestinal homogenates, with half-lives ranging from <30 to 1732 minutes at pH 6.5 depending on the specific diastereomer tested . This stability is crucial for ensuring adequate absorption and therapeutic efficacy.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 39% | |

| Plasma Half-Life | Variable (<30 - 1732 min) | |

| Stability in Intestinal Homogenates | High |

Antiviral Efficacy in Animal Models

In animal studies, this compound demonstrated significant antiviral activity against lethal strains of vaccinia virus. Notably, it increased arterial oxygen saturation levels in infected mice, suggesting a potential therapeutic role in severe viral infections .

Comparative Toxicity Studies

This compound has been reported to be less nephrotoxic than cidofovir, with a toxicity profile that supports its use as a safer alternative for treating viral infections . This reduced toxicity is particularly important for patients requiring long-term antiviral therapy.

Properties

CAS No. |

127757-45-3 |

|---|---|

Molecular Formula |

C8H12N3O5P |

Molecular Weight |

261.17 g/mol |

IUPAC Name |

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |

InChI |

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |

InChI Key |

YXQUGSXUDFTPLL-LURJTMIESA-N |

SMILES |

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |

Key on ui other cas no. |

127757-45-3 |

Synonyms |

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.